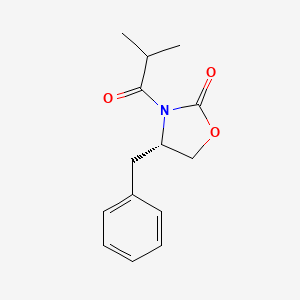

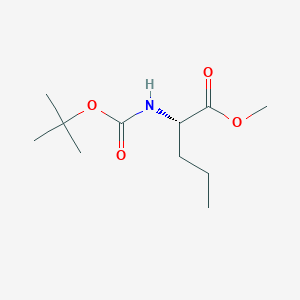

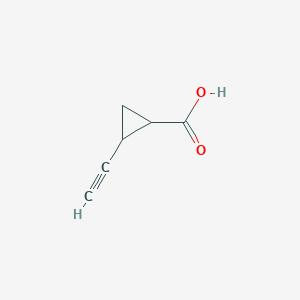

![molecular formula C7H6N2O B3148602 Imidazo[1,5-a]pyridin-3(2H)-one CAS No. 65173-13-9](/img/structure/B3148602.png)

Imidazo[1,5-a]pyridin-3(2H)-one

Descripción general

Descripción

Imidazo[1,5-a]pyridin-3(2H)-one is a class of aromatic heterocycles that has attracted growing attention due to its unique chemical structure and versatility . It has potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

Various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes have been prepared and characterized . The effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .Molecular Structure Analysis

Imidazo[1,5-a]pyridin-3-ylidene ligands have strong π-accepting character . DFT calculations revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .Chemical Reactions Analysis

Imidazo[1,5-a]pyridin-3-ylidene has been used as a versatile class of precatalysts for cross-coupling reactions . These precatalysts feature fast activation to monoligated Pd(0) with 1:1 Pd to ligand ratio in a rigid imidazo[1,5-a]pyridin-3-ylidene template .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridin-3-ylidenes are influenced by their unique chemical structure and versatility . For instance, the 13C NMR chemical shifts of carbene carbons in imidazo[1,5-a]pyridin-3-ylidene and 1H and 13C NMR spectra of olefin moieties trans to the carbene in Rh(nhc)(cod)Cl complexes shifted relatively downfield compared to those for the corresponding complexes bearing conventional N-heterocyclic carbenes (NHCs) .Aplicaciones Científicas De Investigación

Therapeutic Agent Scaffold

Imidazo[1,2-a]pyridine, a related scaffold to Imidazo[1,5-a]pyridin-3(2H)-one, is a prominent bicyclic heterocyclic ring recognized for its wide range of applications in medicinal chemistry. It exhibits potential as an anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal agent. This scaffold is present in various marketed preparations, such as zolimidine, zolpidem, and alpidem. Significant research has been conducted to modify this scaffold's structure to develop novel therapeutic agents (Deep et al., 2016).

Platform for Stable N-Heterocyclic Carbenes

Imidazo[1,5-a]pyridine serves as a versatile platform for generating stable N-heterocyclic carbenes. This includes the synthesis and characterization of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives from a mesoionic carbene (Alcarazo et al., 2005).

Anticancer Properties

Imidazo[1,2-a]pyridine, a related structure, exhibits significant biological activity as an anticancer agent. A compilation of research results since 2001 shows this scaffold inhibiting various cellular processes and tumor cell lines, with several imidazo[1,2-a]pyridine-based analogues under clinical trials for cancer treatment (Goel et al., 2016).

Synthetic Methodologies

Imidazo[1,5-a]pyridine is a key structural component in numerous agrochemicals and pharmaceuticals. Recent developments in its synthesis involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, providing access to a broad range of derivatives from readily available materials (Reddy et al., 2022).

Photophysical Investigation in Liposome Models

A study on imidazo[1,5-a]pyridine-based fluorophores synthesized via a one-pot cyclization process found these compounds to be suitable as cell membrane probes. Their interaction with liposomes as artificial membrane models demonstrated successful intercalation, suggesting potential applications in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Luminescent Properties

Halogenated imidazo[1,5-a]pyridines exhibit promising luminescent properties. Structural and optical properties of these compounds were investigated, revealing enhanced luminescence quantum yields depending on the halogen substituent. This study suggests potential applications in luminescent materials (Volpi et al., 2019).

Mecanismo De Acción

Target of Action

Imidazo[1,5-a]pyridin-3(2H)-one and its derivatives have been found to interact with a variety of targets due to their unique chemical structure and versatility . They have shown potential in several research areas, from materials science to the pharmaceutical field . .

Mode of Action

The mode of action of this compound is largely dependent on its π-accepting character . This character is significantly increased due to a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring . This strong π-accepting character influences its interaction with targets and the resulting changes .

Biochemical Pathways

Given its potential in the pharmaceutical field , it can be inferred that it may interact with various biochemical pathways.

Result of Action

Its unique chemical structure and versatility suggest that it may have diverse effects in different applications .

Direcciones Futuras

Propiedades

IUPAC Name |

2H-imidazo[1,5-a]pyridin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBKXZOIIIDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)N2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480323 | |

| Record name | Imidazo[1,5-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65173-13-9 | |

| Record name | Imidazo[1,5-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

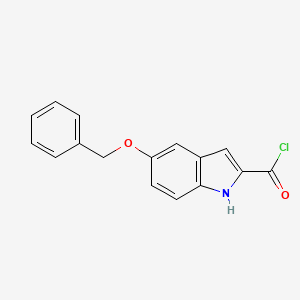

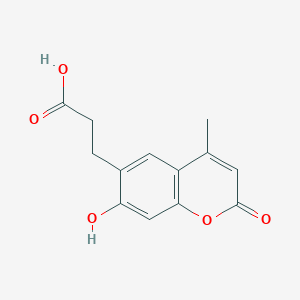

![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)